Chemical structure and properties of tert-Butyl 4-(pentan-3-ylamino)piperidine-1-carboxylate
Chemical structure and properties of tert-Butyl 4-(pentan-3-ylamino)piperidine-1-carboxylate
An In-Depth Technical Guide to the Chemical Structure, Synthesis, and Applications of tert-Butyl 4-(pentan-3-ylamino)piperidine-1-carboxylate
Executive Summary
In contemporary medicinal chemistry, the discovery and optimization of novel therapeutics heavily rely on privileged scaffolds—molecular frameworks that consistently demonstrate high-affinity binding across diverse biological targets. Among these, the 4-aminopiperidine core has emerged as a highly versatile building block.
This technical whitepaper provides a comprehensive analysis of tert-Butyl 4-(pentan-3-ylamino)piperidine-1-carboxylate (CAS: 710973-59-4). By dissecting its physicochemical properties, synthetic methodologies, and strategic utility in Structure-Activity Relationship (SAR) campaigns, this guide equips researchers and drug development professionals with the mechanistic insights necessary to leverage this intermediate in complex synthetic workflows.
Chemical Architecture & Physicochemical Profiling
The structural anatomy of tert-Butyl 4-(pentan-3-ylamino)piperidine-1-carboxylate is defined by three distinct functional domains, each serving a specific strategic purpose in organic synthesis and drug design:
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The Piperidine Core: A saturated six-membered nitrogenous ring that imparts basicity, conformational rigidity, and favorable aqueous solubility. It frequently acts as a bioisostere for phenyl rings while improving the sp3 carbon fraction (Fsp3) of the molecule, a critical metric for clinical success.
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The tert-Butyloxycarbonyl (Boc) Protecting Group: Attached to the piperidine nitrogen ( N1 ), the Boc group suppresses the nucleophilicity of the secondary amine. This allows for orthogonal synthetic manipulations elsewhere on the molecule. The Boc group is highly stable to catalytic hydrogenation and basic conditions but is easily cleaved under acidic conditions (e.g., Trifluoroacetic acid or HCl in dioxane).
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The Pentan-3-ylamino Group: Located at the C4 position, this secondary amine is alkylated with a sterically bulky, lipophilic 3-pentyl (or 1-ethylpropyl) chain. This specific substitution is often engineered to occupy hydrophobic pockets within target proteins, modulate the pKa of the amine, and enhance membrane permeability.
Quantitative Data Summary
The following table summarizes the key physicochemical parameters of the compound[1]:
| Property | Value | Clinical/Synthetic Relevance |
| Chemical Name | tert-Butyl 4-(pentan-3-ylamino)piperidine-1-carboxylate | Standard IUPAC nomenclature. |
| CAS Registry Number | 710973-59-4 | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C15H30N2O2 | Defines stoichiometric calculations. |
| Molecular Weight | 270.41 g/mol | Low MW allows for further functionalization without exceeding Lipinski's Rule of 5. |
| Hydrogen Bond Donors | 1 (Secondary amine) | Facilitates target protein interaction via H-bonding. |
| Hydrogen Bond Acceptors | 3 (Carbonyl oxygen, ether oxygen, amines) | Enhances aqueous solubility and receptor binding. |
| Predicted LogP | ~2.8 - 3.5 | Optimal lipophilicity for central nervous system (CNS) penetration and oral bioavailability. |
Mechanistic Rationale in Medicinal Chemistry
The selection of tert-Butyl 4-(pentan-3-ylamino)piperidine-1-carboxylate as a synthetic intermediate is rarely arbitrary. Its integration into a drug discovery pipeline is driven by specific mechanistic goals.
Steric Shielding and Metabolic Stability
The addition of the branched pentan-3-yl group to the 4-amino position introduces significant steric hindrance. In biological systems, secondary amines are frequent targets for oxidative metabolism by Cytochrome P450 enzymes (e.g., N -dealkylation or N -oxidation). The steric bulk of the two ethyl branches on the alpha-carbon of the pentyl group shields the nitrogen lone pair, potentially increasing the metabolic half-life of the resulting drug candidate.
Scaffold Hopping and SAR Optimization
The 4-aminopiperidine scaffold has been extensively validated in the discovery of Hepatitis C Virus (HCV) assembly inhibitors[2]. High-throughput screening (HTS) campaigns often identify basic piperidine hits, which are subsequently optimized via reductive amination with various aliphatic chains (like the pentan-3-yl group) to fine-tune the compound's binding affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties[3].
Role of the 4-aminopiperidine scaffold in target-directed drug discovery and SAR optimization.
Synthetic Workflows & Experimental Protocols
The most robust and scalable method for synthesizing tert-Butyl 4-(pentan-3-ylamino)piperidine-1-carboxylate is via the reductive amination of 1-Boc-4-piperidone with pentan-3-amine.
Causality of Reagent Selection
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Reducing Agent: Sodium triacetoxyborohydride ( NaBH(OAc)3 ) is selected over Sodium borohydride ( NaBH4 ) because it is a milder reducing agent. It selectively reduces the transient iminium ion intermediate without reducing the starting ketone (1-Boc-4-piperidone) to an alcohol.
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Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) is utilized as these aprotic solvents stabilize the iminium intermediate and facilitate the hydride transfer.
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Acid Catalyst: A catalytic amount of glacial acetic acid is added to promote the formation of the iminium ion by protonating the intermediate hemiaminal, facilitating the loss of water.
Step-by-Step Experimental Protocol
Reagents Required:
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1-Boc-4-piperidone (1.0 equivalent)
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Pentan-3-amine (1.1 equivalents)
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Sodium triacetoxyborohydride ( NaBH(OAc)3 ) (1.5 equivalents)
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Glacial acetic acid (1.0 equivalent)
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1,2-Dichloroethane (DCE) (Solvent, 0.2 M)
Procedure:
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Imine Formation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1-Boc-4-piperidone and dissolved it in anhydrous DCE under an inert argon atmosphere.
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Amine Addition: Add pentan-3-amine sequentially, followed by glacial acetic acid. Stir the reaction mixture at room temperature ( 20−25∘C ) for 1–2 hours to allow for complete iminium ion formation.
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Reduction: Cool the reaction mixture to 0∘C using an ice bath. Add NaBH(OAc)3 portion-wise over 15 minutes to control the exothermic hydride transfer.
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Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12–16 hours. Reaction progress should be monitored via TLC (Thin Layer Chromatography) or LC-MS.
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Quenching & Workup: Quench the reaction by carefully adding saturated aqueous Sodium Bicarbonate ( NaHCO3 ) to neutralize the acetic acid and unreacted hydride. Extract the aqueous layer with DCM ( 3×20 mL).
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Purification: Wash the combined organic layers with brine, dry over anhydrous Sodium Sulfate ( Na2SO4 ), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure target compound.
Synthetic workflow for tert-Butyl 4-(pentan-3-ylamino)piperidine-1-carboxylate via reductive amination.
Applications in Target-Directed Drug Discovery
The functionalized 4-aminopiperidine scaffold is a cornerstone in several therapeutic areas. Once the tert-Butyl 4-(pentan-3-ylamino)piperidine-1-carboxylate is synthesized, the Boc group is typically removed to allow the piperidine nitrogen to be coupled with various aryl halides, carboxylic acids, or sulfonyl chlorides.
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Antiviral Therapeutics (HCV & Influenza): Research conducted by the National Institutes of Health (NIH) identified 4-aminopiperidine derivatives as potent modulators of Hepatitis C Virus assembly. Optimization of this scaffold led to compounds with high potency against HCV, reduced in vitro toxicity, and excellent pharmacokinetic profiles[2][3]. Similarly, the scaffold has been utilized to design entry inhibitors targeting group 1 Influenza A viruses by interfering with HA-mediated membrane fusion[4].
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Neurological Disorders (M1 mAChR Agonists): In the pursuit of treatments for cognitive deficits, N -substituted benzimidazolones linked to 4-aminopiperidines have been developed as highly selective M1 muscarinic acetylcholine receptor agonists. The piperidine ring provides the necessary basic center to interact with the aspartate residue in the receptor's orthosteric binding site, while alkyl substitutions modulate subtype selectivity and CNS penetration[5].
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Epigenetic Modulators: The scaffold has been successfully employed in the design of site-specific covalent inhibitors of SMYD3 (a histone methyltransferase implicated in cancer). The 4-aminopiperidine core serves as a linker that precisely positions a reactive warhead into the substrate-binding pocket of the enzyme[6].
References
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NextSDS Chemical Database - tert-Butyl 4-(pentan-3-ylamino)piperidine-1-carboxylate — Chemical Substance Information. NextSDS.
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Rolt, A. et al. (2021) - Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry, ACS Publications.
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Hussein, A. F. A. et al. (2020) - Identification of entry inhibitors with 4-aminopiperidine scaffold targeting group 1 influenza A virus. National Institutes of Health (NIH) / PMC.
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Del Rio, A. et al. (2014) - Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. Drug Discovery Today / Università di Bologna.
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NIH / PMC (2014) - Novel N-Substituted Benzimidazolones as Potent, Selective, CNS-Penetrant, and Orally Active M1 mAChR Agonists. National Institutes of Health.
Sources
- 1. nextsds.com [nextsds.com]
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- 3. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of entry inhibitors with 4-aminopiperidine scaffold targeting group 1 influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel N-Substituted Benzimidazolones as Potent, Selective, CNS-Penetrant, and Orally Active M1 mAChR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
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